2-Chloro-5-hydroxypyrimidine

描述

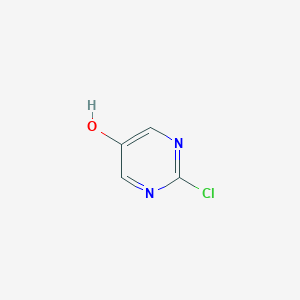

2-Chloro-5-hydroxypyrimidine (CAS: 4983-28-2) is a halogenated pyrimidine derivative with a hydroxyl (-OH) group at position 5 and a chlorine atom at position 2. Its molecular formula is C₄H₃ClN₂O, and it has a molecular weight of 130.53 g/mol. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of antioxidants, kinase inhibitors, and other bioactive molecules.

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-5-hydroxypyrimidine involves the demethylation of 2-Chloro-5-methoxypyrimidine using boron tribromide. The reaction typically occurs in methylene chloride at room temperature, followed by partitioning between saturated sodium bicarbonate and dichloromethane. The organic layers are then combined, dried, filtered, and concentrated to obtain the crude product, which is purified by flash column chromatography .

Industrial Production Methods: In an industrial setting, this compound can be produced by adding 2-Chloro-5-methoxypyrimidine and an organic acid solvent into a reaction vessel, followed by the addition of hydrobromic acid and methionine. The mixture is heated to reflux for several hours, then cooled, and the product is extracted and purified through recrystallization .

化学反应分析

Types of Reactions: 2-Chloro-5-hydroxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate.

Reduction Reactions: Often involve reducing agents such as sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Oxidation Products: Oxidation of the hydroxyl group can lead to the formation of pyrimidine-5-carboxylic acid.

Reduction Products: Reduction can yield 2-Chloro-5-aminopyrimidine

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Chloro-5-hydroxypyrimidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing drugs targeting neurological disorders and other therapeutic areas. For instance, it is involved in synthesizing tandospirone derivatives, which exhibit anxiolytic activities .

Case Study: Tandospirone Derivatives

Tandospirone is an anxiolytic drug that has been synthesized using this compound as a precursor. The synthesis process involves treating 2-chloro-5-methoxypyrimidine with boron tribromide, showcasing the compound's utility in creating effective therapeutic agents .

Agricultural Chemicals

Role in Agrochemical Formulations

The compound is also utilized in formulating agrochemicals that enhance pest control and crop protection. Its applications contribute to increased agricultural productivity by providing effective solutions against various agricultural pests .

Analytical Chemistry

Reagent for Detection and Quantification

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying other chemical species. This application is vital for quality control across multiple industries, ensuring the reliability of chemical analyses .

Material Science

Development of Specialized Materials

The compound finds applications in material science, particularly in developing specialized materials such as polymers and coatings. These materials often exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Biochemical Research

Studying Enzyme Interactions

Researchers utilize this compound to study enzyme interactions and metabolic pathways. This research contributes to a deeper understanding of biological processes and identifies potential therapeutic targets, highlighting its significance in biochemical studies .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Synthesis of anxiolytic drugs |

| Agricultural Chemicals | Pest control formulations |

| Analytical Chemistry | Reagent for detection and quantification |

| Material Science | Development of durable polymers and coatings |

| Biochemical Research | Enzyme interaction studies |

作用机制

The mechanism of action of 2-Chloro-5-hydroxypyrimidine involves its interaction with various molecular targets. The chlorine atom and hydroxyl group on the pyrimidine ring allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in nucleotide synthesis and metabolism, making it a valuable tool in biochemical research .

相似化合物的比较

Key Properties

- Reactivity : The chlorine atom at C2 enables nucleophilic substitution (e.g., Suzuki coupling), while the hydroxyl group at C5 participates in hydrogen bonding and metal coordination.

- Applications : Used in synthesizing multifunctional antioxidants (e.g., for age-related diseases) and tagged molecules for chemical biology studies.

Comparison with Structurally Similar Compounds

The following table compares 2-chloro-5-hydroxypyrimidine with six analogous pyrimidine derivatives, emphasizing structural features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Detailed Comparative Analysis

A. Substituent Effects on Reactivity

- Halogen Position : Chlorine at C2 (in this compound) facilitates nucleophilic aromatic substitution (SNAr), as seen in Suzuki couplings with boronic acids. In contrast, 5-chloropyrimidin-2(1H)-one HCl has reduced reactivity due to lactam stabilization.

- Hydroxyl vs. Carboxylic Acid : The hydroxyl group in this compound supports H-bonding (critical in crystal packing), while 2-hydroxypyrimidine-5-carboxylic acid’s COOH group enables chelation and metal coordination.

生物活性

2-Chloro-5-hydroxypyrimidine (C4H3ClN2O) is a chlorinated derivative of pyrimidine, a class of organic compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals and bioremediation. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a chlorine atom at the 2-position and a hydroxyl group at the 5-position of the pyrimidine ring. Its molecular structure can be represented as follows:

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its degradation by specific bacterial strains, particularly Cupriavidus sp. strain CNP-8, which utilizes this compound as a carbon and nitrogen source. The strain demonstrated the ability to degrade 0.3 mM of this compound completely within 36 hours, releasing ammonium and chloride ions during the process .

Table 1: Degradation Kinetics of this compound by Cupriavidus sp. CNP-8

| Concentration (mM) | Time to Degradation (h) | Maximum Rate (μM/h) |

|---|---|---|

| 0.3 | 36 | 21.2 ± 2.3 |

| 0.4 | 42 | - |

| 0.5 | 54 | - |

| 0.6 | 90 | - |

The study showed that the degradation rate was concentration-dependent, with higher concentrations leading to toxic effects that inhibited bacterial growth .

The biochemical mechanism underlying the degradation of this compound involves several enzymatic reactions. Key enzymes identified include MnpA, a NADPH-dependent nitroreductase, which catalyzes the reduction of the compound to less harmful intermediates . The metabolic pathway includes the formation of chlorinated nitrophenols, which are subsequently transformed into non-toxic products.

Biodegradation Studies

In a significant study published in Frontiers in Microbiology, researchers investigated the microbial degradation pathways for various chlorinated compounds, including this compound. The findings indicated that strain CNP-8 not only degraded this compound but also exhibited growth correlated with substrate consumption, reinforcing its potential use in bioremediation efforts .

Synthesis and Applications

Another aspect of research involves synthesizing derivatives of this compound for pharmaceutical applications. A patent outlines methods for preparing various alkylaminomethyl derivatives from this compound, which have shown promise as potential therapeutic agents . The synthesis process involves reacting the compound with formic acid and alkylating agents under controlled conditions to yield high-purity products.

Safety and Toxicity

While exploring its biological activities, it is crucial to assess the safety profile of this compound. Reports indicate that at elevated concentrations, it exhibits toxic effects on microbial populations, which may limit its application in certain bioremediation contexts . Toxicity assessments are necessary to determine safe handling practices and environmental impact.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-5-hydroxypyrimidine, and how can researchers optimize reaction conditions?

this compound is synthesized via reduction of 2-chloro-5-nitropyrimidine using iron in acetic acid, followed by hydrolysis with sulfuric acid. However, diazotization of the intermediate (2-chloro-5-aminopyrimidine) often fails, leading to low yields (~33%). Optimization strategies include adjusting acid concentration (e.g., 2 M H₂SO₄) and exploring alternative reducing agents or catalysts to improve efficiency .

Q. What spectroscopic and crystallographic methods are used to characterize this compound and its derivatives?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) for structural elucidation.

- X-ray crystallography to confirm molecular geometry and intermolecular interactions (e.g., hydrogen bonding patterns).

- Mass spectrometry for molecular weight validation.

For example, derivatives like 6-chloro-2-aryl-imidazo[4,5-b]pyridines were characterized using these methods to confirm regiochemistry and purity .

Q. How does this compound serve as a building block in pharmaceutical research?

The compound is a precursor for multifunctional antioxidants and bioactive molecules. Its chloro and hydroxyl groups enable nucleophilic substitutions to introduce sulfonamide or aryl moieties, as seen in the synthesis of neuroprotective agents targeting age-related diseases .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

- The chlorine atom at position 2 facilitates nucleophilic aromatic substitution (e.g., with amines or thiols).

- The hydroxyl group at position 5 participates in hydrogen bonding and can be functionalized via alkylation or acylation.

Reactivity is modulated by electronic effects: the electron-withdrawing chlorine enhances electrophilicity at adjacent positions .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound?

Low yields often arise from incomplete reduction of the nitro group or side reactions during hydrolysis. Strategies include:

- Temperature control : Reflux conditions for nitro-group reduction (e.g., acetic acid/iron).

- Alternative reagents : Testing non-acidic hydrolysis conditions to minimize decomposition.

- Catalytic systems : Exploring palladium or copper catalysts for selective transformations .

Q. What factors govern regioselectivity in substitution reactions involving this compound?

Regioselectivity depends on:

- Electronic effects : The chloro group directs nucleophiles to positions 4 or 6 via resonance.

- Steric hindrance : Bulky substituents favor substitution at less hindered sites.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and selectivity .

Q. How should hazardous byproducts (e.g., nitro intermediates) be managed during synthesis?

- Waste segregation : Separate nitro-containing intermediates and chlorinated byproducts.

- Neutralization protocols : Treat acidic waste with bases (e.g., NaHCO₃) before disposal.

- Professional disposal : Collaborate with certified waste management services to ensure compliance with environmental regulations .

Q. What computational tools are suitable for predicting the reactivity of this compound in drug design?

- Docking studies : Assess binding affinity with target proteins (e.g., enzymes involved in oxidative stress).

- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic or nucleophilic attack.

- MD simulations : Study solvation effects and stability of derivatives in biological systems .

Q. How can analytical methods be adapted to quantify trace impurities in this compound?

- HPLC with UV/FLD detection : Use derivatization agents (e.g., CNBF for amine detection) to enhance sensitivity.

- LC-MS/MS : Identify impurities at ppm levels by monitoring characteristic fragmentation patterns.

- Validation : Follow ICH guidelines for linearity, accuracy, and precision .

Q. How should researchers resolve contradictions in reported synthetic yields or biological activity data?

- Reproducibility checks : Replicate experiments with controlled variables (e.g., reagent purity, humidity).

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers.

- Mechanistic studies : Investigate side reactions or degradation pathways through kinetic profiling .

属性

IUPAC Name |

2-chloropyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGPIHXNWPTGNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562027 | |

| Record name | 2-Chloropyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4983-28-2 | |

| Record name | 2-Chloropyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-pyrimidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。